Synthesis and Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: A Technical Guide
Synthesis and Characterization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment. The pyrazolopyridine scaffold is a recognized pharmacophore present in various biologically active molecules, exhibiting a range of activities including antiviral and kinase inhibition.[1][2][3][4][5] This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged scaffold.
Physicochemical Properties
A summary of the key physicochemical properties of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is presented in Table 1. This data is crucial for understanding the compound's behavior in biological systems and for the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [6][7] |
| Molecular Weight | 166.18 g/mol | [6] |
| CAS Number | 307313-03-7 | [6][7] |
| Appearance | Predicted to be a solid at room temperature | |
| IUPAC Name | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
Synthesis Pathway
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid can be achieved through a multi-step synthetic sequence. A plausible and efficient route is proposed, commencing from commercially available starting materials. The general strategy involves the construction of the pyrazole ring fused to a tetrahydropyridine backbone. Many synthetic strategies for related pyrazolopyridine derivatives involve multi-component reactions or cyclization of appropriately substituted pyrazoles or pyridines.[8][9][10]
A potential synthetic workflow is outlined below:
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthesis.
Synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (Ester Intermediate)
This procedure is adapted from general methods for the synthesis of pyrazolopyridine esters.
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Reaction Setup: To a solution of a suitable piperidin-2-one derivative (1 equivalent) in a dry aprotic solvent such as toluene or ethanol, add a base like sodium ethoxide (1.1 equivalents).
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Reagent Addition: Slowly add diethyl oxalate (1.2 equivalents) to the reaction mixture at room temperature.
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Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Cyclization: After the initial condensation, cool the reaction mixture and add hydrazine hydrate (1.1 equivalents). Heat the mixture to reflux for an additional 8-12 hours.
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Work-up: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the ethyl ester intermediate.
Hydrolysis to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Reaction Setup: Dissolve the purified ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
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Hydrolysis: Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 equivalents) to the solution.
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Reaction: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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Work-up: After completion, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).
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Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.
Characterization Data
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic and analytical techniques. Expected characterization data are summarized in Table 2.
| Analysis Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the aliphatic protons of the tetrahydropyridine ring, a singlet for the pyrazole proton, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the fused ring system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, carbons of the pyrazole and tetrahydropyridine rings. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the compound (C₈H₁₀N₂O₂). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C=N and C=C stretches of the pyrazole ring, and C-H stretches of the aliphatic ring. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
| Melting Point (MP) | A sharp melting point range, indicating the purity of the crystalline solid. |
Potential Biological Activity and Signaling Pathway
Derivatives of the tetrahydropyrazolopyridine scaffold have been investigated for a variety of therapeutic applications. For instance, related 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been identified as inhibitors of HIV-1 integrase.[3] Other analogs have shown activity as Hepatitis B Virus (HBV) core protein allosteric modulators.[5] Given these precedents, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid could be a valuable starting point for the development of novel antiviral agents.
The following diagram illustrates a generalized signaling pathway that could be targeted by a hypothetical inhibitor derived from this core structure, for example, in the context of viral replication.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is classified with the following hazards[6]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides essential information for the synthesis and characterization of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. The detailed protocols and characterization data serve as a foundation for researchers to produce and validate this compound for further investigation in drug discovery and development programs. The versatile pyrazolopyridine core continues to be a promising scaffold for the generation of novel therapeutic agents.
References
- 1. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H10N2O2 | CID 21941460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 8. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
